1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a trifluoromethyl ketone with a pyrrolidine derivative in the presence of a base. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like manganese (III) acetate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The pyrrolidine ring and carboxylic acid group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
- 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid
- 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one
- Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate Compared to these compounds, 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
1-(4,4,4-trifluoro-3-oxobut-1-enyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c10-9(11,12)7(14)3-5-13-4-1-2-6(13)8(15)16/h3,5-6H,1-2,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARUCXWDNEBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407430 |
Source
|
Record name | 1-(4,4,4-trifluoro-3-oxobut-1-enyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-80-0 |
Source
|
Record name | 1-(4,4,4-trifluoro-3-oxobut-1-enyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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